Tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
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Overview
Description
Tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound characterized by its unique structural framework. This compound is known for its diverse applications in medicinal chemistry and organic synthesis due to its distinctive spirocyclic structure, which imparts unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves the Prins cyclization reaction. This method allows the construction of the spirocyclic scaffold in a single step, introducing various substituents at position 4 of the spiro ring . The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction remains a key synthetic route due to its efficiency in constructing the spirocyclic framework .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate
- Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- 9-tert-butyl-3-oxaspiro[5.5]undecane-2,4-dione
Uniqueness
Tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate stands out due to its specific spirocyclic structure, which imparts unique chemical properties and biological activities. Its potential as an antituberculosis agent further highlights its significance in medicinal chemistry .
Properties
Molecular Formula |
C14H23NO4 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-8-6-14(7-9-15)11(16)5-4-10-18-14/h4-10H2,1-3H3 |
InChI Key |
NDDQHMDFXWEUEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)CCCO2 |
Origin of Product |
United States |
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